molecular formula C21H18N2O B14131618 2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole CAS No. 88842-34-6

2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole

Katalognummer: B14131618
CAS-Nummer: 88842-34-6
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: RTRDSKOFRFIBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole is a complex organic compound that belongs to the class of naphthoimidazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group and a prop-1-en-2-yl group attached to a naphthoimidazole core

Vorbereitungsmethoden

The synthesis of 2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-naphthylamine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the desired naphthoimidazole compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole can be compared with other naphthoimidazole derivatives, such as:

    2-Phenyl-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-(4-Hydroxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.

    2-(4-Chlorophenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole: The presence of a chlorine atom may enhance its electron-withdrawing properties and influence its chemical behavior.

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

88842-34-6

Molekularformel

C21H18N2O

Molekulargewicht

314.4 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-3-prop-1-en-2-ylbenzo[e]benzimidazole

InChI

InChI=1S/C21H18N2O/c1-14(2)23-19-13-10-15-6-4-5-7-18(15)20(19)22-21(23)16-8-11-17(24-3)12-9-16/h4-13H,1H2,2-3H3

InChI-Schlüssel

RTRDSKOFRFIBHN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)N1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.